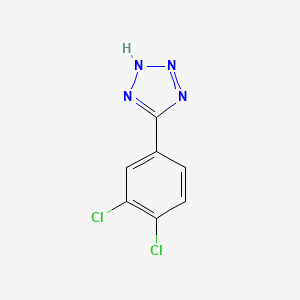

5-(3,4-Dichlorophenyl)-1H-Tetrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3,4-dichlorophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N4/c8-5-2-1-4(3-6(5)9)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKVZXBNWCKHGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NNN=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384584 | |

| Record name | 5-(3,4-Dichlorophenyl)-1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41421-27-6 | |

| Record name | 5-(3,4-Dichlorophenyl)-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41421-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3,4-Dichlorophenyl)-1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(3,4-Dichlorophenyl)-1H-Tetrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis and characterization of 5-(3,4-Dichlorophenyl)-1H-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry. As a bioisostere for the carboxylic acid group, the tetrazole moiety, particularly when substituted with functionalities like the dichlorophenyl group, offers a unique pharmacological profile, enhancing metabolic stability and bioavailability in drug candidates.[1] This document details the synthetic pathway from readily available starting materials, provides step-by-step experimental protocols, and outlines the analytical techniques for structural verification and purity assessment.

Introduction: The Significance of the Tetrazole Moiety

Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom.[2] Their physicochemical properties, notably a pKa similar to that of carboxylic acids, make them valuable carboxylic acid surrogates in drug design.[3] This bioisosteric replacement can lead to improved pharmacokinetic properties, such as increased lipophilicity and resistance to metabolic degradation.[1] The 3,4-dichlorophenyl substituent on the tetrazole ring can further influence the molecule's biological activity, making this compound a key building block in the development of novel therapeutics.

Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound is most effectively achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, 3,4-dichlorobenzonitrile, from 1,2-dichlorobenzene. The second stage is the [2+3] cycloaddition of the nitrile with an azide source to form the tetrazole ring. This approach is logical as it utilizes commercially available and relatively inexpensive starting materials.

Caption: Overall synthetic scheme for this compound.

Stage 1: Synthesis of 3,4-Dichlorobenzonitrile

The precursor, 3,4-dichlorobenzonitrile, is synthesized from 1,2-dichlorobenzene in a two-step process involving bromination followed by cyanation.

Step 1: Bromination of 1,2-Dichlorobenzene

This electrophilic aromatic substitution introduces a bromine atom onto the benzene ring. The reaction is typically catalyzed by iron powder or a Lewis acid.[4]

Step 2: Cyanation of 3,4-Dichlorobromobenzene

The Rosenmund-von Braun reaction is a classic and effective method for converting aryl halides to nitriles using copper(I) cyanide in a polar aprotic solvent like DMF.[5][6]

Stage 2: [2+3] Cycloaddition for Tetrazole Formation

The core of the synthesis is the [2+3] cycloaddition reaction between the nitrile group of 3,4-dichlorobenzonitrile and an azide ion. This reaction is a highly efficient method for constructing the tetrazole ring.[7] Various catalysts, including Lewis acids like zinc salts, can be employed to facilitate the reaction, often leading to high yields.[8]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Sodium azide is highly toxic and can form explosive heavy metal azides; handle with extreme care and follow appropriate safety protocols.

Synthesis of 3,4-Dichlorobenzonitrile

Part A: Synthesis of 3,4-Dichlorobromobenzene

-

To a stirred solution of 1,2-dichlorobenzene (e.g., 26.2 g) and iron powder (e.g., 2.75 g), slowly add bromine (e.g., 26 g) dropwise at a controlled temperature (e.g., 45°C).[4]

-

After the addition is complete, maintain the reaction mixture at the same temperature for a specified time (e.g., 2 hours) to ensure complete reaction.[4]

-

Upon completion, cool the reaction mixture and quench with a sodium sulfite solution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure.

-

Purify the crude product by distillation to obtain 3,4-dichlorobromobenzene.[4]

Part B: Synthesis of 3,4-Dichlorobenzonitrile

-

In a reaction vessel, combine cuprous cyanide (e.g., 5.4 g) and a suitable solvent such as N,N-dimethylformamide (DMF) (e.g., 25 g).[6]

-

Heat the mixture to a specific temperature (e.g., 128°C).[6]

-

Slowly add a solution of 3,4-dichlorobromobenzene (e.g., 11.3 g) in DMF (e.g., 10 g) to the heated mixture.[6]

-

Maintain the reaction at this temperature for several hours (e.g., 3-6 hours) until the reaction is complete, as monitored by TLC.[6]

-

After cooling, pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the organic extracts, dry over an anhydrous salt, and remove the solvent under reduced pressure to yield 3,4-dichlorobenzonitrile.

Synthesis of this compound

Caption: Experimental workflow for the synthesis of this compound.

-

In a round-bottom flask, combine 3,4-dichlorobenzonitrile (1 mmol), sodium azide (1.5-2 mmol), and a catalyst such as zinc chloride (0.1-0.2 mmol) or ammonium chloride (1.5-2 mmol) in a high-boiling polar aprotic solvent like DMF.[3][7]

-

Heat the reaction mixture with stirring to 100-120°C for several hours (typically 6-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice water and acidify with a dilute solution of hydrochloric acid (e.g., 2N HCl) to precipitate the product.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the product under vacuum to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water if necessary.

Characterization and Data Analysis

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following techniques are standard for this purpose.

Physical Properties

| Property | Value |

| Molecular Formula | C7H4Cl2N4[9] |

| Molecular Weight | 215.04 g/mol [9] |

| Appearance | Expected to be a white to off-white solid |

| Melting Point | To be determined experimentally |

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the synthesized compound. The spectra are typically recorded in a deuterated solvent such as DMSO-d6.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The proton on the tetrazole ring (N-H) will likely appear as a broad singlet at a downfield chemical shift (δ > 15 ppm).[10] The three aromatic protons of the 3,4-dichlorophenyl group will appear in the aromatic region (δ 7.5-8.5 ppm) with characteristic splitting patterns (a doublet, a doublet of doublets, and a doublet).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms in the molecule. The carbon of the tetrazole ring is expected to resonate around δ 155 ppm.[11] The six carbons of the dichlorophenyl ring will appear in the aromatic region (δ 120-140 ppm).

Predicted NMR Data (in DMSO-d6):

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity |

| N-H | > 15 | br s |

| Ar-H | 7.8 - 8.3 | m |

| ¹³C NMR | Chemical Shift (δ, ppm) |

| C-tetrazole | ~155 |

| Ar-C | 125 - 135 |

4.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.

-

The disappearance of the strong, sharp nitrile (C≡N) stretching band from the starting material (around 2230 cm⁻¹) is a key indicator of a successful reaction.

-

The appearance of a broad N-H stretching band in the region of 3000-3400 cm⁻¹ is characteristic of the tetrazole ring.

-

C=N and N=N stretching vibrations within the tetrazole ring are expected in the 1400-1600 cm⁻¹ region.[12]

-

C-H stretching of the aromatic ring will be observed around 3000-3100 cm⁻¹.

-

C-Cl stretching vibrations will appear in the fingerprint region.

4.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 215). The isotopic pattern due to the two chlorine atoms will be characteristic.

-

Fragmentation: A common fragmentation pathway for 5-substituted-1H-tetrazoles involves the loss of a molecule of nitrogen (N2, 28 Da) or hydrazoic acid (HN3, 43 Da).[13] The fragmentation of the dichlorophenyl ring may also be observed.

Potential Applications and Future Directions

This compound and its derivatives are of interest in medicinal chemistry due to their potential biological activities. Tetrazole-containing compounds have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, antibacterial, and anticancer agents. The specific substitution pattern of the dichlorophenyl group can modulate these activities. Further research could involve the synthesis of derivatives of this compound and their screening for various biological activities to identify new lead compounds for drug discovery.

References

- 1. EP1035118A1 - Method for preparing 5,5'-bi-1H-tetrazole salt - Google Patents [patents.google.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. chalcogen.ro [chalcogen.ro]

- 4. Synthesis method of 3,4-dichlorobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 5. 3-Bromo-2,4-dichlorobenzonitrile | Benchchem [benchchem.com]

- 6. CN107915659B - Synthetic method of 3, 4-dichlorobenzonitrile - Google Patents [patents.google.com]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [wap.guidechem.com]

- 10. rsc.org [rsc.org]

- 11. growingscience.com [growingscience.com]

- 12. researchgate.net [researchgate.net]

- 13. lifesciencesite.com [lifesciencesite.com]

Introduction: The Significance of the Tetrazole Moiety in Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of 5-(3,4-Dichlorophenyl)-1H-Tetrazole

In the landscape of medicinal chemistry, the tetrazole ring stands out as a "privileged scaffold."[1] While not found in natural products, this unique five-membered heterocycle, composed of four nitrogen atoms and one carbon, has become an indispensable tool in drug design.[2] Its primary role is that of a bioisostere for the carboxylic acid group.[1][2][3][4][5][6][7] This substitution is a cornerstone of modern drug development, as the tetrazole ring can mimic the acidity and hydrogen-bonding capabilities of a carboxylic acid while offering significant advantages, including enhanced metabolic stability, improved lipophilicity, and potentially greater oral bioavailability.[1][2][3]

This compound is a representative of this important class of compounds. The incorporation of the dichlorophenyl group imparts specific steric and electronic properties that modulate its interaction with biological targets. Understanding the fundamental physicochemical properties of this molecule is therefore critical for researchers, scientists, and drug development professionals seeking to harness its potential. This guide provides a comprehensive analysis of these properties, grounded in experimental data and theoretical principles, to support its application in pharmaceutical research.

Molecular Identity and Structural Characteristics

The foundational step in characterizing any chemical entity is to establish its precise molecular identity.

-

IUPAC Name: 5-(3,4-dichlorophenyl)-2H-tetrazole[9]

The structure consists of a 1H-tetrazole ring connected at the 5-position to a benzene ring, which is substituted with chlorine atoms at the 3 and 4 positions.

1.1. Tautomerism: A Key Feature of the Tetrazole Ring

A critical structural feature of 5-substituted tetrazoles is the existence of two tautomeric forms: the 1H- and 2H-isomers.[5][11] This equilibrium is influenced by the compound's physical state and solvent environment. In the solid phase, the 1H-tetrazole tautomer is generally favored, while the 2H-tautomer can dominate in the gas phase.[5] This tautomerism is crucial as the two forms have different hydrogen-bonding capabilities and electronic distributions, which can affect receptor binding and pharmacokinetic properties.

1.2. Crystal Structure Insights

While specific X-ray crystallography data for this compound was not found in the initial survey, analysis of closely related structures, such as 1-(3,5-Dichlorophenyl)-1H-1,2,3,4-tetrazole and 5-(4-Chlorophenyl)-1H-tetrazole, provides valuable insights.[12][13] In these analogs, the dihedral angle between the tetrazole and phenyl rings varies, indicating that the molecule can adopt both nearly planar and more twisted conformations.[12][13] Furthermore, crystal packing is heavily influenced by intermolecular hydrogen bonds, typically N—H⋯N interactions, which link molecules into chains or more complex networks.[12][13] This strong hydrogen bonding potential is a defining characteristic that influences properties like melting point and solubility.

Core Physicochemical Properties

The following table summarizes the key experimentally determined and predicted physicochemical properties of this compound.

| Property | Value | Source | Notes |

| Melting Point | 158 - 161 °C | [8][9] | High melting point suggests a stable crystal lattice, likely due to strong intermolecular forces. |

| Boiling Point | 397.3 °C (at 760 mmHg) | [8] | Predicted value. |

| Density | 1.574 g/cm³ | [8] | |

| Flash Point | 226.3 °C | [8] | |

| Aqueous Solubility | No data available | Data for the related 5-(2,3-Dichlorophenyl)-1H-tetrazole is 0.026 g/L at 25°C, suggesting low aqueous solubility.[14] | |

| pKa | No data available | Predicted pKa for 5-(3,5-dichlorophenyl)-1H-tetrazole is 3.55[15]. The parent tetrazole pKa is ~4.9.[5][16] The compound is expected to be acidic. |

Experimental and Computational Analysis

A multi-faceted approach combining synthesis, characterization, and computational modeling is required to fully understand the compound's properties.

3.1. Synthesis Pathway

The most common and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction.[11][17] This involves reacting the corresponding nitrile (3,4-dichlorobenzonitrile) with an azide source, such as sodium azide (NaN₃), often in the presence of a catalyst or an acidic medium.[11][18][19]

Caption: General workflow for the synthesis of 5-substituted-1H-tetrazoles.

3.2. Structural Characterization and Verification

Once synthesized, the identity and purity of the compound must be rigorously confirmed. This is achieved through a standard suite of analytical techniques.

Caption: Standard analytical workflow for structural elucidation and verification.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy would be expected to show distinct signals for the protons on the dichlorophenyl ring and a characteristic, often broad, signal for the N-H proton of the tetrazole ring.[20][21][22] ¹³C NMR would confirm the number of unique carbon environments.

-

Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of essential functional groups, including N-H stretching, C=N and N=N stretching within the tetrazole ring, and C-Cl stretching from the phenyl group.[7][20]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (215.04 g/mol ) by identifying the molecular ion peak.[21]

3.3. Protocol for pKa Determination via Potentiometric Titration

The acidity constant (pKa) is arguably the most critical physicochemical parameter for a drug candidate, as it dictates the ionization state at physiological pH (typically 7.4).

Causality: The tetrazole proton is acidic, meaning the compound will exist as an equilibrium of its neutral and anionic (tetrazolate) forms in aqueous solution. Potentiometric titration allows for the precise measurement of the pH at which these two forms are present in equal concentrations, which corresponds to the pKa value.

Self-Validating Protocol:

-

System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at a constant temperature (e.g., 25°C).

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable co-solvent (e.g., methanol or DMSO) due to its low water solubility. Dilute with deionized water to a final known volume, ensuring the organic solvent percentage is kept low (e.g., <10%) to minimize its effect on the pKa.

-

Titration: Place the solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ dissolution. Titrate the solution with a standardized, carbonate-free strong base solution (e.g., 0.1 M NaOH), adding small, precise aliquots.

-

Data Acquisition: Record the pH value after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the half-equivalence point of the titration curve, where half of the tetrazole has been neutralized. Alternatively, a Gran plot or derivative plots can be used for more accurate determination.

-

Validation: Repeat the titration at least three times to ensure reproducibility. The standard deviation of the pKa values should be minimal.

3.4. Computational Modeling

In modern drug discovery, experimental data is frequently augmented with computational analysis. Methods like Density Functional Theory (DFT) can predict key properties.[23][24] These calculations provide insights into:

-

Optimized Molecular Geometry: Confirming bond lengths and angles.[24]

-

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand reactivity.

-

Molecular Electrostatic Potential (MEP): Mapping the charge distribution to identify regions prone to electrophilic or nucleophilic attack, which is invaluable for predicting intermolecular interactions like hydrogen bonding.[24]

Implications for Drug Development and ADME Profile

The physicochemical properties of this compound directly influence its behavior in a biological system, governing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Caption: Relationship between physicochemical properties and biological outcomes.

-

Role as a Carboxylic Acid Bioisostere: The acidic nature (pKa likely in the 3.5-4.5 range) ensures that at physiological pH 7.4, the molecule will be predominantly in its deprotonated, anionic form.[15] This allows it to form ionic bonds and hydrogen bonds with biological targets in a manner similar to a carboxylate, making it an effective mimic.[6]

-

Absorption and Solubility: The low anticipated aqueous solubility is a direct consequence of the crystalline nature and the hydrophobic dichlorophenyl group.[14] This can be a significant hurdle for oral drug delivery, as poor solubility limits the dissolution rate in the gastrointestinal tract, thereby reducing absorption and bioavailability. Formulation strategies, such as salt formation or amorphous dispersions, may be required to overcome this.

-

Lipophilicity and Distribution: The two chlorine atoms on the phenyl ring significantly increase the molecule's lipophilicity. While this can enhance its ability to cross cell membranes and access intracellular targets, it can also lead to increased binding to plasma proteins (like albumin) and potential accumulation in adipose tissue, which can affect the drug's distribution and duration of action.

-

Metabolic Stability: A key advantage of the tetrazole ring is its high resistance to metabolic degradation compared to a carboxylic acid group.[2][3] This inherent stability can lead to a longer half-life and an improved pharmacokinetic profile.

Conclusion

This compound is a molecule whose properties are defined by the interplay between its acidic, metabolically robust tetrazole core and its lipophilic dichlorophenyl substituent. Its high melting point and low aqueous solubility point to a stable, well-ordered crystal structure, while its acidity is the key to its function as a bioisostere. For drug development professionals, this compound represents a valuable scaffold, but its successful application requires a thorough understanding of these physicochemical properties. Overcoming the challenge of its poor solubility while leveraging its metabolic stability and target-binding potential will be the central task in translating this molecule into a potential therapeutic agent.

References

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Tetrazole - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 7. pnrjournal.com [pnrjournal.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. chem-casts.com [chem-casts.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-(3,5-Dichlorophenyl)-1H-1,2,3,4-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-(4-Chlorophenyl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-(2,3-Dichlorophenyl)-1H-tetrazole, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 15. 5-(3,5-DICHLOROPHENYL)-1H-TETRAZOLE | 92712-49-7 [amp.chemicalbook.com]

- 16. web.uvic.ca [web.uvic.ca]

- 17. lookchem.com [lookchem.com]

- 18. scielo.org.za [scielo.org.za]

- 19. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]

- 20. growingscience.com [growingscience.com]

- 21. rsc.org [rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

5-(3,4-Dichlorophenyl)-1H-Tetrazole CAS number 41421-27-6

An In-Depth Technical Guide to 5-(3,4-Dichlorophenyl)-1H-Tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No. 41421-27-6), a heterocyclic compound of significant interest in medicinal chemistry. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[1][2][3] The inclusion of a 3,4-dichlorophenyl substituent further modulates its biological activity, a pattern seen in various pharmacologically active heterocycles.[1] This document details the synthesis, physicochemical properties, spectroscopic characterization, and potential therapeutic applications of this compound, with a particular focus on its role in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic tetrazole. The tetrazole ring is acidic, with a pKa comparable to that of carboxylic acids, a property that is fundamental to its utility as a bioisostere.[4][5]

| Property | Value | Source(s) |

| CAS Number | 41421-27-6 | [6][7] |

| Molecular Formula | C₇H₄Cl₂N₄ | [7] |

| Molecular Weight | 215.04 g/mol | [7] |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | 158-160 °C | [8] |

| Boiling Point | 397.3 °C at 760 mmHg (predicted) | [8] |

| Density | 1.574 g/cm³ (predicted) | [8] |

| pKa | ~3.9-4.9 (predicted) | [4][9] |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water | [5] |

Note: Some physical properties are predicted based on available data for structurally similar compounds and general chemical principles.

Caption: Structure of this compound.

Synthesis and Mechanistic Insights

The most prevalent and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide salt.[8][10][11] This reaction is typically catalyzed by a Lewis or Brønsted acid to activate the nitrile group towards nucleophilic attack by the azide anion.[12]

General Reaction Scheme

The synthesis initiates from 3,4-Dichlorobenzonitrile, which undergoes a cycloaddition with sodium azide. The reaction is often conducted in a polar aprotic solvent like N,N-Dimethylformamide (DMF) and may be facilitated by various catalysts such as zinc salts, or heterogeneous catalysts like silica sulfuric acid or nano-TiCl₄·SiO₂ to improve yields and reaction times.[12][13]

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative example adapted from established procedures for analogous compounds, such as 5-(4-chlorophenyl)-1H-tetrazole.[3]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-dichlorobenzonitrile (1.0 eq), sodium azide (NaN₃) (2.0 eq), and a catalyst such as ammonium chloride (NH₄Cl) (1.5 eq).[8][14]

-

Solvent Addition: Add a suitable volume of anhydrous N,N-Dimethylformamide (DMF) to the flask to dissolve the reactants.

-

Heating: Heat the reaction mixture to reflux (typically 110-130 °C) and maintain for several hours (e.g., 2-24h), monitoring the reaction progress by Thin Layer Chromatography (TLC).[10][13]

-

Work-up: After completion, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice water.

-

Precipitation: Acidify the aqueous solution to a pH of approximately 2 using a dilute solution of hydrochloric acid (e.g., 4N HCl). This protonates the tetrazolate anion, causing the product to precipitate out of the solution.[13]

-

Isolation: Collect the resulting solid precipitate by vacuum filtration.

-

Purification: Wash the crude product with cold water to remove any remaining inorganic salts. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield the pure this compound.[3]

Causality of Experimental Choices

-

Catalyst: The use of a Brønsted acid like NH₄Cl or a Lewis acid activates the nitrile carbon, making it more electrophilic and susceptible to attack by the azide nucleophile, thereby accelerating the reaction.[12]

-

Solvent: DMF is an ideal solvent as it is polar aprotic, effectively dissolves the reactants (including the azide salt), and has a high boiling point suitable for reflux conditions.[13]

-

Acidic Work-up: The primary product of the cycloaddition is the sodium salt of the tetrazole. Acidification is a critical step to neutralize this salt and precipitate the neutral, less soluble 1H-tetrazole product.[13]

Spectroscopic Characterization

| Parameter | Predicted Data and Interpretation |

| ¹H NMR | (DMSO-d₆, 400 MHz): A very broad singlet for the acidic N-H proton is expected far downfield, typically >15 ppm. The aromatic region should display three signals corresponding to the three protons on the dichlorophenyl ring. A doublet of doublets (dd) around 7.8 ppm (for the proton between the two chlorides), a doublet (d) near 8.0 ppm, and another doublet (d) near 8.2 ppm are anticipated. |

| ¹³C NMR | (DMSO-d₆, 100 MHz): The tetrazole carbon (C5) is expected to resonate around 155 ppm.[6][15] Six distinct signals for the aromatic carbons are predicted, with chemical shifts influenced by the electron-withdrawing chloro and tetrazole substituents. Quaternary carbons attached to chlorine and the tetrazole ring will appear between 124-138 ppm.[15] |

| IR Spectroscopy | (KBr, cm⁻¹): Characteristic peaks include a broad N-H stretch from 2500-3400 cm⁻¹. Aromatic C-H stretching is expected just above 3000 cm⁻¹. Key vibrations for the tetrazole ring (C=N, N=N stretches) typically appear in the 1400-1650 cm⁻¹ region.[15][17] Strong C-Cl stretching bands will be present in the fingerprint region, usually below 850 cm⁻¹. |

| Mass Spectrometry | (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ would be the base peak at m/z 213/215/217, showing the characteristic isotopic pattern for two chlorine atoms. A common fragmentation pathway for 5-substituted tetrazoles in negative mode is the loss of a nitrogen molecule (N₂), which would result in a fragment ion at m/z 185/187/189.[18] In positive ion mode, the protonated molecule [M+H]⁺ at m/z 215/217/219 would be observed, with a characteristic fragmentation involving the loss of hydrazoic acid (HN₃).[18] |

Applications in Drug Development

The unique combination of the metabolically robust tetrazole ring and the pharmacologically active dichlorophenyl moiety makes this compound a promising scaffold for drug discovery.

Documented Biological Activity: Antileishmanial Potential

Research has identified a series of pyrazole-tetrazole derivatives with antileishmanial activity. Notably, a compound featuring a 3,4-dichlorophenyl substituent (referred to as compound 112 in the study) demonstrated significant potency against Leishmania braziliensis promastigotes, with an IC₅₀ value of 26 ± 0.09 μM.[19] This finding provides a strong, direct validation for investigating this compound and its derivatives as potential treatments for leishmaniasis.

Broader Pharmacological Relevance

The tetrazole core is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities.[1][14][19]

-

Antimicrobial and Antifungal Activity: Many tetrazole derivatives have been reported to possess moderate to potent antibacterial and antifungal properties.[19]

-

Anti-inflammatory and Analgesic Activity: The structural similarity to anti-inflammatory drugs and the ability to mimic carboxylic acids suggest potential in developing new anti-inflammatory agents.[19]

-

Anticancer Activity: The tetrazole scaffold has been incorporated into molecules designed as anticancer agents.[14]

-

Antihypertensive Activity: The most famous application of the tetrazole ring is in angiotensin II receptor blockers like Losartan, highlighting its role in cardiovascular drug design.[2]

The Tetrazole Ring as a Carboxylic Acid Bioisostere

A cornerstone of the utility of this compound in drug design is the function of the 1H-tetrazol-5-yl group as a bioisostere of the carboxylic acid group.[1][5]

-

Similar Acidity: The N-H proton of the tetrazole ring has a pKa value similar to that of a carboxylic acid, allowing it to engage in similar ionic and hydrogen-bonding interactions with biological targets.[4]

-

Enhanced Lipophilicity: The tetrazole group is generally more lipophilic than a carboxylate group, which can improve a drug's ability to cross cell membranes and enhance its bioavailability.[17]

-

Metabolic Stability: Unlike the carboxylic acid group, which is susceptible to metabolic reduction or conjugation, the tetrazole ring is highly resistant to metabolic degradation, leading to a longer half-life and improved pharmacokinetic profile.[1]

Caption: Bioisosteric relationship between carboxylic acid and tetrazole.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. Safety data sheets (SDS) for similar compounds provide general guidance.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[20]

-

Handling: Avoid breathing dust. Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place. Keep away from strong oxidizing agents.[21]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

-

Skin: Wash with plenty of soap and water.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[8]

-

Ingestion: Seek immediate medical attention.

-

Conclusion

This compound is a valuable scaffold for medicinal chemistry and drug development. Its synthesis is accessible through well-established cycloaddition chemistry. While specific experimental data is sparse, its properties can be reliably inferred from closely related analogues. The compound's documented antileishmanial activity provides a compelling rationale for further investigation.[19] Its core value lies in the strategic combination of the dichlorophenyl pharmacophore with the tetrazole ring, a proven carboxylic acid bioisostere that can impart superior drug-like properties to new chemical entities. This guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Tetrazole(288-94-8) 13C NMR spectrum [chemicalbook.com]

- 3. 5-(4-CHLOROPHENYL)-1H-TETRAZOLE CAS#: 16687-61-9 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-(3,5-Dichlorophenyl)-1H-1,2,3,4-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. growingscience.com [growingscience.com]

- 7. Buy 1-(3,4-dichlorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole [smolecule.com]

- 8. Cas 1431459-25-4,5-[1-(3,4-dichlorophenyl)-1H-pyrazole-4-yl]-1H-tetrazole | lookchem [lookchem.com]

- 9. Tetrazole - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 1H-Tetrazole synthesis [organic-chemistry.org]

- 13. scielo.org.za [scielo.org.za]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. rsc.org [rsc.org]

- 16. rsc.org [rsc.org]

- 17. pnrjournal.com [pnrjournal.com]

- 18. lifesciencesite.com [lifesciencesite.com]

- 19. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Page loading... [wap.guidechem.com]

The Ascendant Therapeutic Potential of Dichlorophenyl Tetrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tetrazole Scaffold and the Dichlorophenyl Moiety - A Synergistic Alliance in Medicinal Chemistry

The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms, stands as a privileged scaffold in modern medicinal chemistry. Its unique physicochemical properties, including its metabolic stability and its ability to act as a bioisosteric replacement for the carboxylic acid group, have propelled its integration into a multitude of therapeutic agents.[1][2] The electronic and structural characteristics of the tetrazole nucleus allow for diverse intermolecular interactions, rendering it a versatile component in the design of novel drug candidates.[3] When this potent heterocyclic core is functionalized with a dichlorophenyl moiety, a synergistic enhancement of biological activity is often observed. The presence of chlorine atoms on the phenyl ring can significantly modulate the lipophilicity, metabolic stability, and binding interactions of the molecule, leading to improved potency and selectivity across a range of biological targets.[4] This technical guide provides an in-depth exploration of the multifaceted biological activities of dichlorophenyl tetrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the evaluation of these promising therapeutic agents.

Anticancer Activity: Disrupting Cellular Proliferation at its Core

Dichlorophenyl tetrazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a variety of human cancer cell lines.[5] A primary mechanism underpinning their antitumor activity is the inhibition of tubulin polymerization, a critical process for cell division.[6][7][8]

Mechanism of Action: Tubulin Polymerization Inhibition

Tubulin, a globular protein, polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The dynamic instability of microtubules is crucial for proper chromosome segregation during mitosis. Dichlorophenyl tetrazole derivatives have been shown to bind to the colchicine site on β-tubulin, disrupting the equilibrium between tubulin polymerization and depolymerization.[6] This interference leads to the destabilization of microtubules, mitotic arrest in the G2/M phase of the cell cycle, and subsequent induction of apoptosis in rapidly dividing cancer cells.[6][9]

Diagram of Tubulin Polymerization Inhibition Pathway

Caption: Dichlorophenyl tetrazole derivatives inhibit tubulin polymerization.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of dichlorophenyl tetrazole derivatives has been quantified using in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

| Compound Class | Dichlorophenyl Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridyl-tetrazol-1-yl-indole | 2,6-dichloro (on pyridine) | HeLa (Cervical Cancer) | 0.045 | [6] |

| 2-Anilinopyridyl-linked oxindole | 3,4-dichloro | DU-145 (Prostate Cancer) | 1.84 - 2.43 | [8] |

| Tetrazole-linked benzochromene | 2,4-dichloro | MCF-7 (Breast Cancer) | 15 - 33 | |

| 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole | 3,4-dichloro | Leishmania braziliensis | 26 | [1] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram for MTT Assay

Caption: Step-by-step workflow of the MTT assay.

Detailed Steps:

-

Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the dichlorophenyl tetrazole derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity: A Broad Spectrum of Action

Dichlorophenyl tetrazole derivatives have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[10] Their mechanism of action often involves the inhibition of essential microbial enzymes, leading to the disruption of vital cellular processes.[11]

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

In bacteria, DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that control the topological state of DNA during replication, transcription, and recombination. Dichlorophenyl tetrazole derivatives have been shown to inhibit these enzymes, leading to the accumulation of DNA double-strand breaks and ultimately, bacterial cell death.[11]

Diagram of Bacterial DNA Replication Inhibition

References

- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chapter - Tetrazoles: Structure and Activity Relationship as Anticancer Agents | Bentham Science [eurekaselect.com]

- 3. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. isfcppharmaspire.com [isfcppharmaspire.com]

- 11. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

5-(3,4-Dichlorophenyl)-1H-Tetrazole: A Technical Guide to a Putative Multi-Targeting Agent

Abstract

This technical guide provides an in-depth exploration of the potential mechanisms of action for the novel compound 5-(3,4-Dichlorophenyl)-1H-tetrazole. While direct experimental data on this specific molecule is not yet prevalent in published literature, this paper synthesizes existing research on structurally related tetrazole and dichlorophenyl-containing compounds to build a robust, evidence-based hypothesis of its biological activities. We will delve into its probable roles as an inhibitor of key enzymes such as tyrosinase, cyclooxygenase (COX), and carbonic anhydrase. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a roadmap for future experimental validation.

Introduction: The Therapeutic Potential of Tetrazole Scaffolds

The tetrazole ring is a significant pharmacophore in modern medicinal chemistry, primarily utilized as a bioisostere of the carboxylic acid group.[1][2][3] This substitution often enhances a compound's metabolic stability, lipophilicity, and bioavailability without compromising its ability to engage in crucial hydrogen bonding interactions.[2] Consequently, tetrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][5] The inclusion of a 3,4-dichlorophenyl moiety further suggests specific and potent biological interactions, as this group is known to contribute to the activity of various enzyme inhibitors. This guide will, therefore, focus on the most plausible molecular targets for this compound based on a comprehensive analysis of its structural components.

Postulated Mechanism of Action I: Tyrosinase Inhibition

A compelling hypothesis for the mechanism of action of this compound is the inhibition of tyrosinase. This copper-containing enzyme plays a critical role in melanin biosynthesis, and its inhibition is a key strategy in the development of treatments for hyperpigmentation disorders.[6]

Evidence from Structurally Related Compounds:

A significant piece of evidence supporting this hypothesis comes from the study of 3-(3,4-dichlorophenyl)-2-(1H-tetrazol-5-yl)acrylonitrile, a compound that shares both the 3,4-dichlorophenyl and tetrazole moieties with our topic molecule. This related compound has been identified as a potent tyrosinase inhibitor, with an IC50 value of 45 µM.[7][8] The presence of the dichlorophenyl group at the meta and para positions was found to be crucial for its high inhibitory activity.[7][8]

Proposed Inhibitory Interaction:

Tyrosinase inhibitors often function by chelating the copper ions within the enzyme's active site or by acting as competitive or non-competitive inhibitors with respect to the substrate, L-tyrosine.[6][9] The tetrazole ring, with its multiple nitrogen atoms, is capable of coordinating with metal ions. It is plausible that the tetrazole moiety of this compound directly interacts with the copper ions in the tyrosinase active site, thereby blocking its catalytic function.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This protocol outlines a standard method to determine the tyrosinase inhibitory activity of this compound.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

This compound

-

Kojic Acid (positive control)

-

Phosphate Buffer (pH 6.8)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of this compound and Kojic acid in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of mushroom tyrosinase solution, and 20 µL of the test compound solution at various concentrations.

-

Pre-incubate the mixture at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution.

-

Measure the absorbance at 475 nm at regular intervals for 20 minutes using a microplate reader.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Visualization of the Proposed Tyrosinase Inhibition Pathway:

Caption: Proposed mechanism of tyrosinase inhibition by this compound.

Postulated Mechanism of Action II: Cyclooxygenase (COX) Inhibition

The anti-inflammatory properties frequently observed in tetrazole derivatives suggest that this compound may act as an inhibitor of cyclooxygenase (COX) enzymes.[1][4][10][11] COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[4]

Structure-Activity Relationship:

Many selective COX-2 inhibitors feature a central heterocyclic ring. The tetrazole ring, acting as a bioisostere for the sulfonamide group in drugs like celecoxib, can be accommodated within the active site of COX-2.[4] Docking studies of other tetrazole derivatives have shown that the tetrazole moiety can form crucial hydrogen bonds with key amino acid residues, such as His90 and Tyr355, in the COX-2 active site.[11]

Experimental Workflow: COX Inhibition Assay

Caption: Workflow for determining COX-1/COX-2 inhibitory activity.

Postulated Mechanism of Action III: Carbonic Anhydrase Inhibition

Recent studies have identified the tetrazole group as a novel zinc-binding moiety for the inhibition of carbonic anhydrases (CAs).[12] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in various physiological and pathological processes.

The Role of the Tetrazole Moiety:

The tetrazole ring can act as a "zinc-binding warhead," coordinating with the zinc ion in the active site of carbonic anhydrase.[12] This interaction prevents the binding of the natural substrate and inhibits the enzyme's catalytic activity. X-ray crystallography studies of other tetrazole-based CA inhibitors have confirmed this mode of binding.[12]

Quantitative Data from Related Tetrazole Derivatives:

| Compound Class | Target Isoform(s) | K_I Range (µM) | Reference |

| Tetrazole Derivatives | Human CAs | 0.62 - 19.6 | [12] |

| Tetrazole Derivatives | Bacterial CAs | 0.43 - 18.7 | [13] |

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated through direct experimental investigation, the evidence presented in this guide provides a strong foundation for hypothesizing its activity as a multi-target agent. The structural motifs of the tetrazole ring and the 3,4-dichlorophenyl group strongly suggest inhibitory potential against tyrosinase, cyclooxygenase, and carbonic anhydrase.

Future research should focus on the synthesis and in vitro evaluation of this compound against these proposed targets. Detailed kinetic studies and co-crystallization experiments will be invaluable in confirming the specific modes of inhibition and providing a definitive understanding of its mechanism of action. Such studies will be crucial for unlocking the full therapeutic potential of this promising molecule.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Recent advances of tetrazole derivatives as potential anti-tubercular and anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 6. Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of the efficacy on tyrosinase enzyme of 5-substituted-1H-tetrazole derivatives synthesized with Pd-containing nanoparticle - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

The Therapeutic Potential of 5-(3,4-Dichlorophenyl)-1H-Tetrazole: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of the potential therapeutic applications of 5-(3,4-Dichlorophenyl)-1H-tetrazole. While direct and extensive biological studies on this specific molecule are not widely available in the public domain, this document synthesizes the existing research on closely related analogs and derivatives to extrapolate its potential pharmacological activities. By examining the structure-activity relationships of tetrazole-based compounds, particularly those bearing a dichlorophenyl moiety, we aim to provide a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic promise of this chemical scaffold. This guide will cover the synthesis, physicochemical properties, and potential therapeutic targets, including anti-inflammatory, anticancer, and antimicrobial applications, supported by evidence from analogous compounds.

Introduction: The Tetrazole Scaffold in Medicinal Chemistry

The tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom. It is a well-established bioisostere of the carboxylic acid group, offering a similar acidic pKa and planar structure but with improved metabolic stability and pharmacokinetic properties.[1][2] This has led to the incorporation of the tetrazole moiety into numerous approved drugs and clinical candidates. Tetrazole derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, analgesic, anti-inflammatory, and antihypertensive effects.[2][3] The unique electronic and structural features of the tetrazole ring enable it to participate in various non-covalent interactions with biological targets, making it a privileged scaffold in drug design.[4]

The subject of this guide, this compound, combines this versatile heterocyclic core with a dichlorinated phenyl ring. The presence and position of chlorine atoms on the phenyl ring can significantly influence the molecule's lipophilicity, electronic properties, and metabolic stability, thereby modulating its biological activity. This guide will delve into the prospective therapeutic avenues for this specific compound based on the established pharmacology of its structural relatives.

Synthesis and Physicochemical Properties

General Synthesis of 5-Substituted-1H-Tetrazoles

The most common and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide.[5] For the synthesis of this compound, the starting material would be 3,4-dichlorobenzonitrile, which is reacted with an azide source, typically sodium azide, often in the presence of a Lewis acid catalyst such as zinc chloride or an ammonium salt like ammonium chloride.[5]

Experimental Protocol: Synthesis of this compound

Materials:

-

3,4-Dichlorobenzonitrile

-

Sodium Azide (NaN₃)

-

Ammonium Chloride (NH₄Cl)

-

Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl)

-

Distilled Water

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dichlorobenzonitrile (1 equivalent) in DMF.

-

Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Acidify the mixture with concentrated HCl to a pH of approximately 2-3 to precipitate the product.

-

Filter the resulting solid precipitate and wash it thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.

-

Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

DOT Diagram: General Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its potential as a drug candidate. These properties can be predicted using computational models and are summarized in the table below.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 215.04 g/mol | Adheres to Lipinski's rule of five (<500 Da), suggesting good potential for oral bioavailability. |

| pKa | ~4.5 - 5.0 | The acidic nature is comparable to carboxylic acids, allowing for salt formation and potential for ionic interactions with biological targets. |

| LogP | ~2.5 - 3.0 | Indicates moderate lipophilicity, which is often a good balance for membrane permeability and aqueous solubility. |

| Hydrogen Bond Donors | 1 (from the N-H of the tetrazole ring) | Can participate in hydrogen bonding with target proteins. |

| Hydrogen Bond Acceptors | 4 (the nitrogen atoms of the tetrazole ring) | Can act as hydrogen bond acceptors, contributing to binding affinity. |

Potential Therapeutic Applications

Based on the biological activities of structurally similar compounds, this compound holds promise in several therapeutic areas.

Anti-inflammatory Activity

Numerous studies have reported the anti-inflammatory properties of tetrazole derivatives. The 3,4-dichlorophenyl moiety has also been incorporated into compounds with demonstrated anti-inflammatory effects. For instance, a series of 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones showed significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, with some compounds exhibiting efficacy comparable to indomethacin but with lower ulcerogenic potential.[1] Although this is not a direct tetrazole analog, the presence of the 5-(3,4-dichlorophenyl) group is a key structural feature.

The proposed mechanism for the anti-inflammatory action of many tetrazole-containing compounds involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

DOT Diagram: Potential Anti-inflammatory Mechanism

Caption: Postulated inhibitory effect on the cyclooxygenase pathway.

Anticancer Activity

The tetrazole scaffold is a common feature in many compounds designed as anticancer agents.[6][7] A study on 3-(3,4-dichlorophenyl)-2-(1H-tetrazol-5-yl)acrylonitrile, a derivative of the core molecule, demonstrated potent inhibitory activity against tyrosinase, an enzyme implicated in melanoma. This suggests a potential application in the development of therapies for certain types of skin cancer.

Furthermore, a series of 5-(1-(3,4-dichlorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole derivatives have been synthesized and evaluated for their antileishmanial activity.[2] While distinct from cancer, the antiproliferative nature of this activity against a eukaryotic parasite hints at the potential for broader antiproliferative effects, including against cancer cells. The dichlorophenyl group is a common substituent in kinase inhibitors, and it is plausible that this compound could exhibit inhibitory activity against certain protein kinases involved in cancer cell signaling.

DOT Diagram: Potential Anticancer Mechanisms

Caption: Overview of potential anticancer mechanisms of action.

Antimicrobial and Antileishmanial Activity

As previously mentioned, a derivative, 5-(1-(3,4-dichlorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole, displayed potent activity against Leishmania species.[2] This highlights the potential of the 5-(3,4-dichlorophenyl) tetrazole scaffold in the development of new antiparasitic agents. The broader class of tetrazole derivatives has also been extensively studied for antibacterial and antifungal properties.[2] The specific contribution of the 3,4-dichlorophenyl substituent to this activity warrants further investigation.

Future Directions and Conclusion

While the direct biological data for this compound is limited, the analysis of its structural analogs strongly suggests a high potential for therapeutic applications, particularly in the areas of inflammation, cancer, and infectious diseases. This technical guide serves as a foundational document to encourage and guide future research into this promising compound.

Key research areas to be explored include:

-

In vitro screening: Comprehensive screening of this compound against a panel of cancer cell lines, inflammatory targets (e.g., COX-1, COX-2, various cytokines), and a broad range of microbial and parasitic pathogens.

-

Mechanism of action studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of a library of analogs to optimize potency and selectivity.

-

In vivo efficacy and safety studies: Preclinical evaluation in animal models to determine therapeutic efficacy, pharmacokinetic properties, and toxicity profiles.

References

- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. scielo.org.za [scielo.org.za]

- 6. US3767667A - Process for preparing 1h-tetrazole compounds - Google Patents [patents.google.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

A Comprehensive Spectroscopic and Analytical Guide to 5-(3,4-Dichlorophenyl)-1H-Tetrazole

This in-depth technical guide provides a detailed exploration of the spectroscopic and analytical characteristics of 5-(3,4-Dichlorophenyl)-1H-tetrazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the comprehensive analysis of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to this specific molecule, offering not just data, but a causal understanding of the experimental choices and expected outcomes.

Introduction

This compound belongs to the class of 5-substituted 1H-tetrazoles, a significant scaffold in medicinal chemistry. Tetrazoles are often employed as bioisosteres for carboxylic acids, offering similar acidity but with improved metabolic stability and pharmacokinetic properties. The 3,4-dichloro substitution pattern on the phenyl ring further modulates the electronic and lipophilic character of the molecule, making its precise structural confirmation and purity assessment critical in any research and development pipeline. This guide provides the foundational spectroscopic data and methodologies required for unambiguous identification and characterization.

Molecular Structure and Key Features

The structural integrity of this compound is the basis for its chemical and biological properties. A clear understanding of its structure is paramount before delving into its spectroscopic analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information about the electronic environment of the constituent atoms.

¹H NMR (Proton NMR) Analysis

The proton NMR spectrum of this compound is expected to be characterized by signals in the aromatic region, corresponding to the protons on the dichlorophenyl ring, and a broad signal for the N-H proton of the tetrazole ring. The exact chemical shifts and coupling patterns are dictated by the electron-withdrawing nature of the chlorine atoms and the tetrazole moiety.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~16-17 | broad singlet | 1H | N-H (tetrazole) |

| ~8.2 | doublet | 1H | Ar-H |

| ~7.9 | doublet of doublets | 1H | Ar-H |

| ~7.7 | doublet | 1H | Ar-H |

Note: Predicted values are based on analysis of similar compounds and may vary based on solvent and experimental conditions.

The broadness of the N-H signal is a consequence of quadrupole broadening from the adjacent nitrogen atoms and potential proton exchange with residual water in the NMR solvent. In deuterated dimethyl sulfoxide (DMSO-d₆), this peak is often readily observable.

¹³C NMR (Carbon NMR) Analysis

The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule. The carbon atom of the tetrazole ring is characteristically found at a downfield chemical shift.[1]

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C (tetrazole) |

| ~135 | C-Cl |

| ~132 | C-Cl |

| ~131 | C-H (aromatic) |

| ~129 | C-H (aromatic) |

| ~127 | C-H (aromatic) |

| ~125 | C (aromatic, attached to tetrazole) |

Note: Predicted values are based on analysis of similar compounds and may vary based on solvent and experimental conditions.

Experimental Protocol for NMR Data Acquisition

A robust and reproducible NMR analysis begins with meticulous sample preparation and instrument setup.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often preferred for tetrazoles due to its ability to solubilize these compounds and slow down the exchange of the acidic N-H proton.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Observe frequency: 400 MHz

-

Pulse angle: 30°

-

Acquisition time: ~4 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 16

-

-

¹³C NMR:

-

Observe frequency: 100 MHz

-

Pulse angle: 30°

-

Acquisition time: ~1.5 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline correction.

-

Calibrate the spectrum using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum and assign the chemical shifts.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by vibrations associated with the tetrazole ring and the substituted phenyl ring.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2500 (broad) | Medium | N-H stretching (tetrazole ring) |

| ~1610, ~1470 | Medium-Strong | C=N and N=N stretching (tetrazole ring) |

| ~1590, ~1450 | Medium | C=C stretching (aromatic ring) |

| ~1100-1000 | Strong | C-H in-plane bending (aromatic) |

| ~850-800 | Strong | C-H out-of-plane bending (aromatic) |

| ~750-700 | Strong | C-Cl stretching |

The broadness of the N-H stretch is due to hydrogen bonding in the solid state. The disappearance of a strong nitrile (C≡N) stretch around 2230 cm⁻¹ is a key indicator of the successful conversion of the starting material, 3,4-dichlorobenzonitrile, to the tetrazole product.[2]

Experimental Protocol for FT-IR Data Acquisition (Attenuated Total Reflectance - ATR)

ATR is a convenient and common technique for acquiring IR spectra of solid samples.

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder onto the crystal.

-

Apply firm and even pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

Data Acquisition and Processing:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. Tandem mass spectrometry (MS/MS) can be used to probe the fragmentation pathways, offering further structural confirmation.

Table 4: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z |

| [M+H]⁺ | 214.9886 |

| [M-H]⁻ | 212.9740 |

Note: Calculated for C₇H₅Cl₂N₄.

The isotopic pattern for a molecule containing two chlorine atoms will be a characteristic M, M+2, and M+4 pattern with a relative intensity ratio of approximately 9:6:1, which is a definitive indicator of the presence of two chlorine atoms.

Fragmentation Analysis

The fragmentation of 5-substituted-1H-tetrazoles is well-documented. In positive ion mode, a common fragmentation pathway is the loss of a molecule of hydrazoic acid (HN₃). In negative ion mode, the loss of a nitrogen molecule (N₂) is frequently observed.[1]

Caption: A plausible fragmentation pathway for this compound in positive ion ESI-MS.

Experimental Protocol for Electrospray Ionization (ESI) Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid (0.1%) can be added to promote protonation in positive ion mode.

-

-

Instrument Parameters:

-

Ionization Mode: ESI (positive or negative)

-

Capillary Voltage: 3-4 kV

-

Drying Gas (N₂) Flow: 5-10 L/min

-

Drying Gas Temperature: 250-350 °C

-

Mass Range: m/z 50-500

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

Analyze the isotopic pattern to confirm the presence of two chlorine atoms.

-

For MS/MS analysis, select the molecular ion as the precursor and apply collision-induced dissociation (CID) to generate and analyze the fragment ions.

-

Synthesis and Purity Considerations

A common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source, often catalyzed by a Lewis acid.[3]

Caption: General synthetic scheme for this compound.

Potential impurities in the final product could include unreacted 3,4-dichlorobenzonitrile or side products from the reaction. The spectroscopic techniques outlined in this guide are essential for confirming the structure of the desired product and for assessing its purity. For instance, the presence of a sharp peak around 2230 cm⁻¹ in the IR spectrum would indicate contamination with the starting nitrile.

Conclusion

The comprehensive spectroscopic analysis of this compound is critical for its unambiguous identification and quality control in research and development settings. This guide has provided a detailed overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles and data from analogous structures. By following the detailed experimental protocols, researchers can confidently acquire and interpret high-quality data, ensuring the integrity of their scientific investigations. The synthesis of predicted and experimental data, coupled with a causal understanding of the underlying principles, empowers scientists to move beyond mere data collection to true analytical expertise.

References

tautomerism in 5-(3,4-Dichlorophenyl)-1H-Tetrazole

An In-Depth Technical Guide to the Tautomerism of 5-(3,4-Dichlorophenyl)-1H-Tetrazole

Abstract

The tetrazole moiety is a cornerstone of modern medicinal chemistry, primarily serving as a highly effective bioisosteric replacement for the carboxylic acid group.[1][2][3][4] Its utility, however, is nuanced by the existence of prototropic tautomerism, a phenomenon that profoundly influences the molecule's physicochemical properties, receptor binding interactions, and overall pharmacological profile. This guide provides a comprehensive examination of , a representative 5-aryl tetrazole. We will explore the fundamental principles governing the tautomeric equilibrium, detail the critical experimental and computational methodologies for its characterization, and discuss the profound implications of this isomerism in the context of drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper, field-proven understanding of this vital chemical scaffold.

The Fundamental Principle: Tautomerism in 5-Substituted Tetrazoles

Tetrazoles are five-membered aromatic heterocycles containing four nitrogen atoms and one carbon atom.[5] When the carbon atom at position 5 is substituted and a proton is available to bond to one of the ring nitrogens, a dynamic equilibrium between different structural isomers, or tautomers, arises. For 5-substituted tetrazoles, this equilibrium primarily involves the 1H- and 2H-tautomers.[5][6][7][8] A third, non-aromatic 5H-tautomer is theoretically possible but is significantly higher in energy and has not been experimentally observed.[9][10][11]

The position of this equilibrium is not static; it is a delicate balance dictated by several key factors:

-

Phase: In the gas phase, the 2H-tautomer is generally more stable due to its electronic distribution.[5][11][12] Conversely, in the solid state and in polar solutions, the 1H-tautomer is often the predominant form, benefiting from greater polarity and more effective solvation or crystal packing forces.[5][13]

-

Solvent Polarity: The equilibrium can be shifted by changing the solvent. The 1H-tautomer, being more polar, is stabilized to a greater extent by polar solvents.[13][14]

-